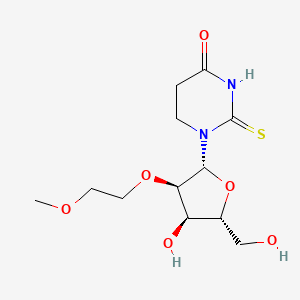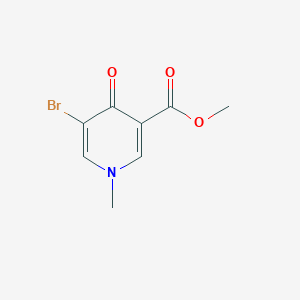
Methyl 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl ester group, and a 1,4-dihydro-1-methyl-4-oxo structure. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester typically involves the bromination of 3-pyridinecarboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterification reagent. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridinecarboxylic acids, alcohols, amines, and other derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxylic acid, 6-hydroxy-: This compound has a hydroxyl group instead of a bromine atom.
1,6-Dihydro-6-oxo-3-pyridinecarboxylic acid: This compound lacks the bromine atom and the ester group.
Uniqueness
The presence of the bromine atom and the methyl ester group in 3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-1-methyl-4-oxo-, methyl ester makes it unique compared to other pyridinecarboxylic acids
特性
CAS番号 |
1052114-84-7 |
|---|---|
分子式 |
C8H8BrNO3 |
分子量 |
246.06 g/mol |
IUPAC名 |
methyl 5-bromo-1-methyl-4-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-10-3-5(8(12)13-2)7(11)6(9)4-10/h3-4H,1-2H3 |
InChIキー |
WONREHDSAPUCDS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C(=C1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)
![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)

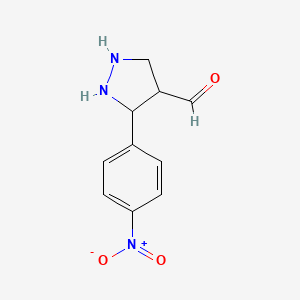
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)
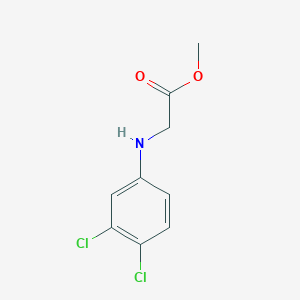
![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
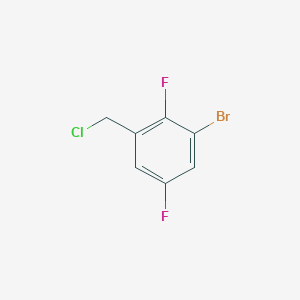
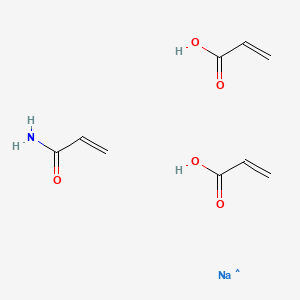
![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)
